molecular formula C8H6ClN3O2 B15295879 Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B15295879
M. Wt: 211.60 g/mol
InChI Key: PIFKZLFRHPKZEX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring in its structure imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazolopyridine derivative, while oxidation can produce an N-oxide derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, leading to inhibition or activation of specific pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-8-carboxylate
  • Methyl 5-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-8-carboxylate
  • Methyl 5-chloro-[1,2,4]triazolo[1,5-a]benzimidazole-8-carboxylate

Uniqueness

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific triazolopyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-3-6(9)12-7(5)10-4-11-12/h2-4H,1H3

InChI Key

PIFKZLFRHPKZEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N2C1=NC=N2)Cl

Origin of Product

United States

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